molecular formula C26H22O3 B074958 Bephedon CAS No. 1174-99-8

Bephedon

Cat. No. B074958
CAS RN: 1174-99-8
M. Wt: 382.4 g/mol
InChI Key: YGSVUTGXJUUZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bephedon is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. It is a synthetic compound that has been synthesized using various methods. The synthesis of Bephedon has been a topic of interest for many researchers due to its complex chemical structure.

Mechanism Of Action

The mechanism of action of Bephedon is not fully understood. However, it has been suggested that Bephedon may act as a monoamine oxidase inhibitor, which results in an increase in the levels of monoamines such as dopamine, serotonin, and norepinephrine in the brain. Bephedon has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which results in the upregulation of antioxidant enzymes.

Biochemical And Physiological Effects

Bephedon has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. Bephedon has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages And Limitations For Lab Experiments

Bephedon has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. Bephedon is also stable and can be stored for long periods without degradation. However, Bephedon has limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions related to Bephedon. It can be studied further for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Bephedon can also be studied for its potential application in the treatment of cancer. Further research can be conducted to understand the mechanism of action of Bephedon and its effects on various biochemical and physiological processes.

Synthesis Methods

The synthesis of Bephedon has been achieved using various methods. One of the most common methods is the reaction of 3,4-methylenedioxyphenylacetone with methylamine. This reaction results in the formation of N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanamine, which is further reduced to Bephedon. Another method involves the reaction of 3,4-methylenedioxyphenylacetone with ammonia to produce N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-propanamine, which is then reduced to Bephedon.

Scientific Research Applications

Bephedon has potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. Bephedon has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

1174-99-8

Product Name

Bephedon

Molecular Formula

C26H22O3

Molecular Weight

382.4 g/mol

IUPAC Name

2-[3-(4-ethylphenyl)-3-oxo-1-phenylpropyl]indene-1,3-dione

InChI

InChI=1S/C26H22O3/c1-2-17-12-14-19(15-13-17)23(27)16-22(18-8-4-3-5-9-18)24-25(28)20-10-6-7-11-21(20)26(24)29/h3-15,22,24H,2,16H2,1H3

InChI Key

YGSVUTGXJUUZEP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)CC(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

synonyms

efedon
bephedon

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.